(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester
(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester
Brand Name:
Vulcanchem
CAS No.:
14670-20-3
VCID:
VC20975823
InChI:
InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+
SMILES:
COC(=O)C=CC(=O)NC1C(=O)CCC1=O
Molecular Formula:
C10H11NO5
Molecular Weight:
225.2 g/mol
(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester
CAS No.: 14670-20-3
Cat. No.: VC20975823
Molecular Formula: C10H11NO5
Molecular Weight: 225.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14670-20-3 |
|---|---|
| Molecular Formula | C10H11NO5 |
| Molecular Weight | 225.2 g/mol |
| IUPAC Name | methyl (E)-4-[(2,5-dioxocyclopentyl)amino]-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C10H11NO5/c1-16-9(15)5-4-8(14)11-10-6(12)2-3-7(10)13/h4-5,10H,2-3H2,1H3,(H,11,14)/b5-4+ |
| Standard InChI Key | NKFPNPQGHAOUET-SNAWJCMRSA-N |
| Isomeric SMILES | COC(=O)/C=C/C(=O)NC1C(=O)CCC1=O |
| SMILES | COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
| Canonical SMILES | COC(=O)C=CC(=O)NC1C(=O)CCC1=O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator